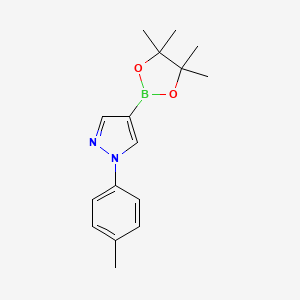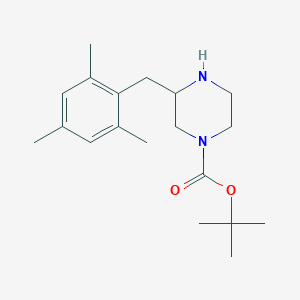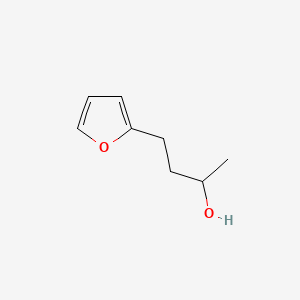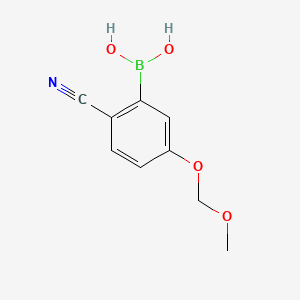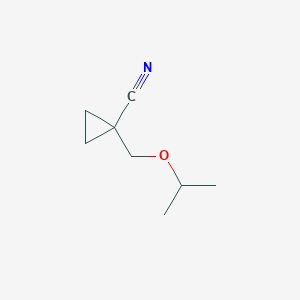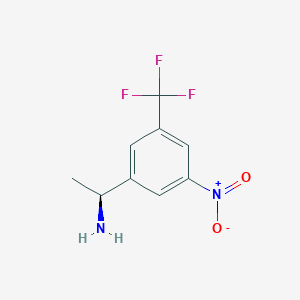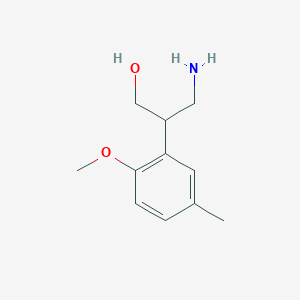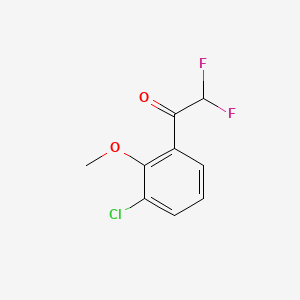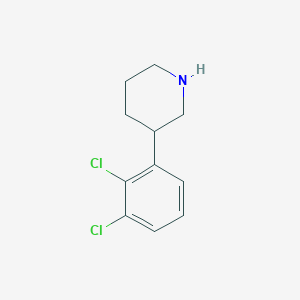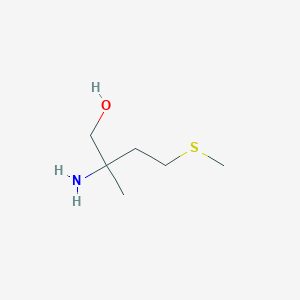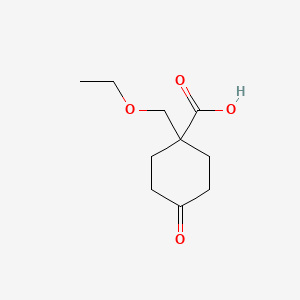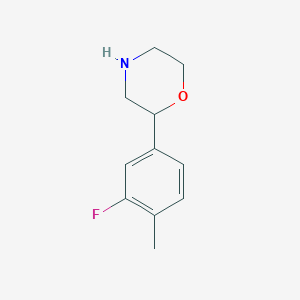
4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid is an organic compound with the molecular formula C12H14F2O2. This compound is characterized by the presence of two fluorine atoms, two methyl groups, and a phenyl group attached to a butanoic acid backbone. It is a fluorinated derivative of butanoic acid, which imparts unique chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid typically involves the introduction of fluorine atoms into the butanoic acid structure. One common method is the fluorination of 2,2-dimethyl-4-phenylbutanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as NMR and HPLC, are employed to verify the compound’s structure and purity.
化学反応の分析
Types of Reactions
4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The phenyl group can engage in π-π interactions with aromatic residues in proteins or other biomolecules, affecting the compound’s biological activity.
類似化合物との比較
Similar Compounds
4,4,4-Trifluoro-2-phenylbutanoic acid: Another fluorinated derivative with three fluorine atoms.
2,2-Difluoro-4-phenylbutanoic acid: A similar compound with two fluorine atoms but different substitution patterns.
Uniqueness
4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a phenyl group makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
特性
分子式 |
C12H14F2O2 |
|---|---|
分子量 |
228.23 g/mol |
IUPAC名 |
4,4-difluoro-2,2-dimethyl-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H14F2O2/c1-11(2,10(15)16)8-12(13,14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,16) |
InChIキー |
KRPAPLYKONFECK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(C1=CC=CC=C1)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


